![molecular formula C44H80N2O15 B1221039 Megalomicin A CAS No. 28022-11-9](/img/structure/B1221039.png)
Megalomicin A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Megalomicin A is a therapeutically diverse compound with antiparasitic, antiviral, and antibacterial properties. It is produced by the actinomycete Micromonospora megalomicea and is structurally related to the well-known macrolide antibiotic erythromycin. The key difference lies in the addition of a unique deoxyamino sugar, megosamine, to the C-6 hydroxyl group of erythromycin .
准备方法
Synthetic Routes and Reaction Conditions: Megalomicin A is synthesized through a series of biosynthetic steps involving the transformation of erythromycin. The biosynthetic gene cluster responsible for this compound production has been identified and includes the modular polyketide synthase and the complete pathway for megosamine biosynthesis . The transformation involves the addition of megosamine to erythromycin C or erythromycin D, catalyzed by the sugar transferase MegDI and the helper protein MegDVI .
Industrial Production Methods: Industrial production of this compound involves the fermentation of Micromonospora megalomicea under controlled conditions. The process includes the optimization of growth media, temperature, pH, and aeration to maximize yield. The compound is then extracted and purified using standard chromatographic techniques .
化学反应分析
Types of Reactions: Megalomicin A undergoes various chemical reactions, including glycosylation, hydroxylation, and esterification. The glycosylation step involves the addition of megosamine to the macrolide core, while hydroxylation and esterification modify the sugar moieties .
Common Reagents and Conditions:
Glycosylation: Catalyzed by MegDI and MegDVI in the presence of erythromycin C or D.
Hydroxylation: Involves the enzyme MegK, which hydroxylates erythromycin C to form this compound.
Major Products: The major product of these reactions is this compound, which retains the macrolide core of erythromycin but with additional sugar modifications that enhance its biological activity .
科学研究应用
Antiparasitic Applications
Megalomicin A has shown significant potential as an antiparasitic agent, particularly against drug-resistant strains of Plasmodium falciparum, the causative agent of malaria. Its mechanism of action appears to involve the inhibition of protein trafficking in eukaryotic cells, which leads to under-sialylation of proteins and disrupts the intracellular replication of parasites .
Efficacy Against Specific Parasites
- Plasmodium falciparum : this compound exhibits an IC50 of approximately 1 µg/ml, effectively blocking the replication of infected erythrocytes .
- Trypanosoma cruzi and T. brucei : The compound demonstrates an IC50 range of 0.2-2 µg/ml against these parasites, indicating potent activity .
- Leishmania donovani and L. major : this compound shows IC50 values of 3 and 8 µg/ml, respectively, highlighting its effectiveness against leishmaniasis .
The therapeutic index is notably high, with effective drug concentrations being significantly lower than the acute LD50 in mammals, suggesting a favorable safety profile for potential therapeutic use .
Antibacterial Properties
This compound shares similarities with erythromycin in terms of antibacterial activity. It has been shown to be effective against various bacterial strains, including both standard and drug-resistant strains. The compound's antibacterial mechanism is thought to be related to its ability to inhibit protein synthesis in bacteria .
Antiviral Activity
Research indicates that this compound may also possess antiviral properties. It has been observed to inhibit ATP-dependent acidification of lysosomes, which can affect viral replication processes . The compound's unique structure, particularly the presence of deoxyamino sugar megosamine at C-6, contributes to its diverse biological activities, including potential antiviral effects against herpes viruses .
Genetic Engineering and Novel Derivatives
Recent advancements in recombinant DNA technology have allowed for the manipulation of megalomicin biosynthetic genes. This capability enables the production of novel megalomicin derivatives with potentially improved therapeutic activities . By expressing these genes in heterologous systems such as Streptomyces lividans, researchers can create a library of modified polyketides that may enhance efficacy against resistant pathogens or broaden the spectrum of activity .
Summary Table of Applications
Application Area | Specific Targets | Mechanism of Action | IC50 Values |
---|---|---|---|
Antiparasitic | Plasmodium falciparum | Inhibition of protein trafficking | ~1 µg/ml |
Trypanosoma cruzi | Disruption of intracellular replication | 0.2-2 µg/ml | |
Leishmania donovani | Inhibition of growth | 3-8 µg/ml | |
Antibacterial | Various bacterial strains | Inhibition of protein synthesis | Varies by strain |
Antiviral | Herpes viruses | Inhibition of lysosomal acidification | Not specified |
作用机制
Megalomicin A exerts its effects by inhibiting protein synthesis in bacteria through selective binding to the bacterial 50S ribosomal RNA, similar to erythromycin . Additionally, it affects protein trafficking in eukaryotic cells by inhibiting vesicular transport between the medial and trans Golgi, leading to undersialylation of proteins .
相似化合物的比较
Erythromycin: A macrolide antibiotic with a similar macrolactone ring but lacking the megosamine sugar.
Azithromycin: Another macrolide with a broader spectrum of activity but different sugar modifications.
Clarithromycin: Similar to erythromycin but with a methyl group modification that enhances its stability and activity.
Megalomicin A’s unique structure and diverse biological activities make it a valuable compound for scientific research and potential therapeutic applications.
属性
CAS 编号 |
28022-11-9 |
---|---|
分子式 |
C44H80N2O15 |
分子量 |
877.1 g/mol |
IUPAC 名称 |
4-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C44H80N2O15/c1-16-30-44(11,54)37(50)23(4)33(47)21(2)19-43(10,61-31-18-29(46(14)15)34(48)26(7)56-31)39(60-41-35(49)28(45(12)13)17-22(3)55-41)24(5)36(25(6)40(52)58-30)59-32-20-42(9,53)38(51)27(8)57-32/h21-32,34-39,41,48-51,53-54H,16-20H2,1-15H3 |
InChI 键 |
LRWRQTMTYVZKQW-UHFFFAOYSA-N |
SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC4CC(C(C(O4)C)O)N(C)C)C)C)O)(C)O |
手性 SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)O)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O[C@H]4C[C@H]([C@H]([C@@H](O4)C)O)N(C)C)C)C)O)(C)O |
规范 SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC4CC(C(C(O4)C)O)N(C)C)C)C)O)(C)O |
同义词 |
megalomicin A megalomicin A diphosphate dipotassium salt |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。